5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one
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Overview
Description
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a nitroso group attached to an oxazolidinone ring, which is further substituted with a 3,5-ditert-butylphenyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one typically involves the reaction of 3,5-ditert-butylphenyl isocyanate with nitrosyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent decomposition of the nitrosyl chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is primarily based on its ability to interact with biological molecules through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butylphenol: Known for its antioxidant properties.
3,5-Ditert-butylbenzaldehyde: Used in organic synthesis and as an intermediate in the production of other compounds.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Studied for its antioxidative effects.
Uniqueness
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is unique due to the presence of both the nitroso group and the oxazolidinone ring, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.
Properties
CAS No. |
36720-97-5 |
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Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-(3,5-ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)12-7-11(8-13(9-12)17(4,5)6)14-10-19(18-21)15(20)22-14/h7-9,14H,10H2,1-6H3 |
InChI Key |
WFVIFBXUBCRZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CN(C(=O)O2)N=O)C(C)(C)C |
Origin of Product |
United States |
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